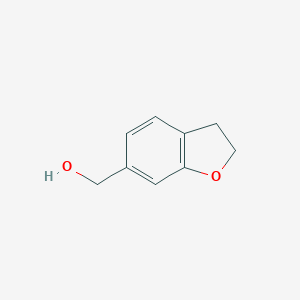

(2,3-Dihydrobenzofuran-6-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJJSKTZKULLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593071 | |

| Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-69-7 | |

| Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-6-yl)methanol , a heterocyclic organic compound, holds potential for exploration in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential biological relevance, collating available data for researchers and scientists.

Chemical Identity and Properties

This compound is characterized by a dihydrobenzofuran core with a hydroxymethyl substituent at the 6-position. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1083168-69-7 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| SMILES | OCc1cc2c(OCC2)cc1 | |

| Predicted Boiling Point | 291.3 ± 9.0 °C | |

| Predicted Density | 1.217 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

A potential synthetic pathway is the reduction of 2,3-dihydrobenzofuran-6-carbaldehyde. This transformation can be achieved using standard reducing agents.

Hypothetical Experimental Protocol for the Reduction of 2,3-Dihydrobenzofuran-6-carbaldehyde:

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,3-dihydrobenzofuran-6-carbaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol for NaBH₄, or diethyl ether/tetrahydrofuran for LiAlH₄)

-

Acidic workup solution (e.g., dilute hydrochloric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure using Sodium Borohydride (Illustrative):

-

Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for this particular substrate.

Potential Biological Activity and Applications in Drug Development

Direct pharmacological studies on this compound are scarce in publicly available literature. However, the 2,3-dihydrobenzofuran scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Neuroprotective Potential: Derivatives of 2,3-dihydrobenzofuran have been investigated for their neuroprotective effects. These compounds have shown potential in mitigating neuronal damage caused by excitotoxicity and oxidative stress. The structural similarity of this compound to these neuroprotective agents suggests it could be a candidate for further investigation in the context of neurodegenerative diseases.

Interaction with Serotonin Transporters: The 2,3-dihydrobenzofuran moiety is also found in compounds that interact with the serotonin transporter (SERT). For instance, certain benzofuran derivatives exhibit affinity for both the 5-HT1A receptor and SERT. Given that viloxazine, a norepinephrine reuptake inhibitor with a related morpholine ring structure, has been developed for treating ADHD, it is plausible that this compound or its derivatives could be explored for their effects on monoamine transporters.

Signaling Pathway Hypothesis

Based on the known activities of the broader class of dihydrobenzofuran compounds, a hypothetical signaling pathway illustrating potential neuroprotective mechanisms is presented below. This diagram represents a general framework and has not been specifically validated for this compound.

References

In-Depth Technical Guide: (2,3-Dihydrobenzofuran-6-yl)methanol (CAS 1083168-69-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-6-yl)methanol, a key building block in the development of targeted protein degraders. This document consolidates available data on its chemical properties, synthesis, and potential applications in drug discovery, with a focus on experimental details and logical workflows.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a dihydrobenzofuran core with a hydroxymethyl substituent. Its structure lends itself to further chemical modification, making it a valuable component in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1083168-69-7 |

| IUPAC Name | (2,3-dihydro-1-benzofuran-6-yl)methanol |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Canonical SMILES | C1OC2=CC=C(C=C2C1)CO |

| InChI Key | DLJJSKTZKULLGR-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Appearance | White to off-white | - |

| Purity | ≥98% | [1] |

| Predicted Boiling Point | 291.3 ± 9.0 °C | - |

| Predicted Density | 1.217 ± 0.06 g/cm³ | - |

| Predicted pKa | 14.31 ± 0.10 | - |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The primary route for the synthesis of this compound involves the reduction of a corresponding ester, Methyl 2,3-dihydrobenzofuran-6-carboxylate.

Experimental Protocol: Reduction of Methyl 2,3-dihydrobenzofuran-6-carboxylate

This protocol outlines the laboratory-scale synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Methyl 2,3-dihydrobenzofuran-6-carboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of Methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 100 mmol) in THF is prepared.

-

In a separate reaction vessel, a stirred solution of lithium aluminium hydride (6.1 g, 250 mmol) in THF (300 mL) is cooled to 0°C.

-

The THF solution of Methyl 2,3-dihydrobenzofuran-6-carboxylate is added slowly to the LiAlH₄ solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous sodium hydroxide solution.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

This procedure affords this compound as a product. The reported yield is 92.0% (13.8 g).

Spectroscopic Data

The primary available spectroscopic data for the characterization of this compound is ¹H NMR.

¹H NMR (400 MHz, CDCl₃): δ 7.17 (d, J = 7.2 Hz, 1H), 6.84 (d, J = 7.2 Hz, 1H), 6.81 (s, 1H), 4.62 (s, 2H), 4.58 (t, J = 8.4 Hz, 2H), 3.20 (t, J = 8.4 Hz, 2H), 1.67 (br s, 1H).

Application in Drug Discovery: A Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This designation indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. They consist of three key components:

-

A ligand for the target protein of interest (POI).

-

A ligand for an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI. This ubiquitination acts as a molecular tag, marking the POI for degradation by the proteasome.

Caption: The PROTAC-mediated protein degradation pathway.

Role of this compound

This compound serves as a scaffold or a component of the linker in the synthesis of PROTACs. The hydroxyl group provides a reactive handle for conjugation to either the POI ligand, the E3 ligase ligand, or another part of the linker. The dihydrobenzofuran moiety can influence the physicochemical properties of the final PROTAC molecule, such as its solubility, cell permeability, and overall conformation, which are critical for its efficacy.

While specific examples of PROTACs incorporating this compound are not yet prevalent in publicly available literature, its commercial availability as a building block suggests its active use in ongoing drug discovery programs. Researchers can utilize this molecule to systematically explore the structure-activity relationships of novel PROTACs by modifying the linker region, which is known to be a critical determinant of ternary complex formation and subsequent protein degradation.

Conclusion

This compound is a valuable chemical entity for researchers and scientists engaged in the field of targeted protein degradation. Its well-defined synthesis and reactive functional group make it an attractive building block for the construction of PROTAC libraries. As the field of targeted protein degradation continues to expand, the utility of such versatile building blocks in the rational design of novel therapeutics is expected to grow. Further research is warranted to explore the full potential of this compound in the development of next-generation protein degraders.

References

(2,3-Dihydrobenzofuran-6-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and a logical workflow for the potential investigation of (2,3-Dihydrobenzofuran-6-yl)methanol. The 2,3-dihydrobenzofuran scaffold is a core structure in numerous biologically active compounds, exhibiting a range of activities including antioxidative, anti-cancer, and anti-microbial properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this specific derivative.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 1083168-69-7 |

| IUPAC Name | (2,3-dihydro-1-benzofuran-6-yl)methanol |

Synthetic Workflow

A plausible and efficient synthetic route to this compound involves a two-step process commencing with the formylation of 2,3-dihydrobenzofuran to yield the key intermediate, 2,3-dihydrobenzofuran-6-carbaldehyde. This is followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol. The following diagram illustrates this synthetic pathway.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings such as 2,3-dihydrobenzofuran.[1] The reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[2][3]

Materials:

-

2,3-Dihydrobenzofuran

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF/DCM solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of 2,3-dihydrobenzofuran (1 equivalent) in anhydrous DCM to the reaction mixture dropwise via the dropping funnel.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-dihydrobenzofuran-6-carbaldehyde.

Step 2: Synthesis of this compound (Reduction of Aldehyde)

The reduction of the aldehyde to the primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.[4][5][6]

Materials:

-

2,3-Dihydrobenzofuran-6-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of deionized water.

-

Acidify the mixture to a pH of ~6-7 with 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of (2,3-Dihydrobenzofuran-6-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (2,3-Dihydrobenzofuran-6-yl)methanol (CAS No: 1083168-69-7; Molecular Formula: C₉H₁₀O₂). Due to the limited availability of experimental data in peer-reviewed literature, this document combines predicted spectroscopic data with plausible experimental protocols derived from established chemical methodologies.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for this compound. These predictions are based on computational models and provide a valuable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~6.80 | s | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~4.60 | s | 2H | -CH₂OH |

| ~4.55 | t | 2H | -OCH₂- |

| ~3.20 | t | 2H | -CH₂- |

| ~1.70 | t (broad) | 1H | -OH |

Solvent: CDCl₃. Frequency: 400 MHz. Predictions are based on standard NMR prediction algorithms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | Ar-C (C-O) |

| ~132.0 | Ar-C |

| ~128.0 | Ar-C |

| ~125.0 | Ar-CH |

| ~110.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~71.0 | -OCH₂- |

| ~65.0 | -CH₂OH |

| ~30.0 | -CH₂- |

Solvent: CDCl₃. Frequency: 100 MHz. Predictions are based on standard NMR prediction algorithms.

Infrared (IR) Spectroscopy: The experimental IR spectrum for this compound is not readily available. However, based on its functional groups, the following characteristic absorption bands are expected:

-

~3300 cm⁻¹ (broad): O-H stretch of the alcohol.

-

~2900 cm⁻¹: C-H stretch of the alkyl and aromatic groups.

-

~1600 cm⁻¹, ~1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ether.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS): Experimental mass spectrometry data is not publicly available. For electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 150.17. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 u) and rearrangements of the dihydrobenzofuran ring.

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Reduction of 2,3-Dihydrobenzofuran-6-carboxylic acid

A likely synthetic route to this compound is the reduction of the corresponding carboxylic acid.

Materials:

-

2,3-Dihydrobenzofuran-6-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

A solution of 2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M HCl.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is used at a standard energy of 70 eV.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow.

Caption: Spectroscopic analysis logic flow.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2,3-Dihydrobenzofuran Compounds

For Immediate Release

A cornerstone of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important heterocyclic core, offering researchers, scientists, and drug development professionals a detailed account of its origins, from the first laboratory syntheses to the isolation of its naturally occurring derivatives.

I. The Dawn of Synthesis: From Benzofuran to its Saturated Analogue

The story of 2,3-dihydrobenzofuran, historically known as coumaran, is intrinsically linked to its aromatic counterpart, benzofuran, first named coumarone. The synthesis of the parent benzofuran ring was first reported in 1870 by the English chemist William Henry Perkin.[1][2] This pioneering work on the aromatic heterocycle laid the foundation for the subsequent exploration of its derivatives.

The first documented synthesis of the saturated 2,3-dihydrobenzofuran core was achieved in 1892 by E. Alexander.[3] Recognizing the relationship between the unsaturated benzofuran (coumarone) and its potential saturated form, Alexander performed a chemical reduction to create the dihydro compound. This seminal work marked the first time the 2,3-dihydrobenzofuran skeleton was constructed in a laboratory setting.

Experimental Protocol: The First Synthesis of 2,3-Dihydrobenzofuran (Alexander, 1892)

The inaugural synthesis of 2,3-dihydrobenzofuran was achieved through the reduction of benzofuran (coumarone) using sodium metal in absolute ethanol. This classic reduction method, common in the late 19th century for saturating double bonds, provided the first sample of the compound now central to many areas of chemical research.

Objective: To synthesize 2,3-dihydrobenzofuran by the reduction of benzofuran.

Reactants:

-

Benzofuran (Coumarone)

-

Sodium metal

-

Absolute Ethanol

Procedure:

-

Benzofuran is dissolved in a suitable volume of absolute ethanol.

-

Small pieces of sodium metal are carefully and incrementally added to the ethanolic solution of benzofuran. The reaction is exothermic and produces hydrogen gas, requiring careful control of the addition rate.

-

The addition of sodium is continued until the metal no longer dissolves, indicating the reaction is complete.

-

Following the complete reaction of the sodium, the resulting mixture is diluted with water to dissolve the sodium ethoxide formed during the reaction.

-

The aqueous alcoholic solution is then subjected to distillation to remove the ethanol.

-

The remaining aqueous layer, containing the 2,3-dihydrobenzofuran, is then extracted with a suitable organic solvent, such as diethyl ether.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.

-

The crude 2,3-dihydrobenzofuran is then purified by fractional distillation.

Results: This process yielded the saturated heterocycle, 2,3-dihydrobenzofuran, which was characterized by its physical properties, such as boiling point, and its distinct chemical behavior compared to the starting aromatic benzofuran.

Logical Flow of Early Benzofuran Chemistry

Caption: Chronological development from the isolation and synthesis of coumarin to the first syntheses of benzofuran and 2,3-dihydrobenzofuran.

II. Nature's Blueprint: The Discovery of 2,3-Dihydrobenzofuran in Natural Products

While the synthetic chemists of the 19th century were building the 2,3-dihydrobenzofuran core from simpler molecules, nature had long been producing a diverse array of compounds based on this scaffold. The timeline of the discovery of these natural products is a testament to the advancements in analytical and structural elucidation techniques.

One of the earliest recognized classes of natural products containing a complex, modified 2,3-dihydrobenzofuran core is the rotenoids . The insecticidal properties of certain plants had been known for centuries, but it was not until 1895 that French botanist Emmanuel Geoffroy isolated an active chemical component, which he named nicouline.[4] A few years later, in 1902, Japanese chemist Nagayoshi Nagai isolated a pure crystalline compound from the plant Derris elliptica, which he named rotenone .[4][5] By 1930, it was confirmed that nicouline and rotenone were the same compound.[4] The complex structure of rotenone, which contains a cis-fused dihydropyrano[2,3-c]chromene system that is structurally related to 2,3-dihydrobenzofuran, was fully elucidated in the early 1930s.

Another significant class of natural products featuring the 2,3-dihydrobenzofuran skeleton are the pterocarpans . These isoflavonoids are known for their role as phytoalexins in plants, compounds produced in response to pathogen attack. While the systematic study and isolation of many pterocarpans occurred later in the 20th century, early work on plant constituents likely encountered these compounds without fully characterizing their structures.

Lignans , another major class of polyphenols, also include members with the 2,3-dihydrobenzofuran motif. While the term "lignan" was introduced in the early 20th century, the isolation and structural determination of specific dihydrobenzofuran-containing lignans followed the development of more advanced analytical methods.

Timeline of Key Discoveries

Caption: Key dates in the synthesis and discovery of 2,3-dihydrobenzofuran and related natural products.

III. Evolution of Synthetic Methodologies

Following Alexander's initial reduction method, the synthesis of 2,3-dihydrobenzofurans has evolved dramatically. The 20th and 21st centuries have seen the development of a vast toolbox of synthetic reactions to construct this important scaffold with high efficiency and control over stereochemistry. These modern methods stand in contrast to the early, more rudimentary techniques, highlighting the progress in the field of organic synthesis. A brief overview of major synthetic strategies that have been developed is presented in the table below.

| Method Category | Description | Key Features |

| Intramolecular Cyclization | Formation of the dihydrofuran ring by cyclizing a pre-functionalized aromatic precursor. Common strategies include O-alkylation followed by ring-closing metathesis, intramolecular Heck reactions, or cyclization of ortho-allylphenols. | High atom economy, often allows for good stereocontrol. |

| [3+2] Cycloadditions | Reaction of a three-atom component (e.g., an ortho-quinone methide) with a two-atom component (e.g., an alkene) to form the five-membered dihydrofuran ring. | Convergent approach, allows for rapid assembly of the core structure. |

| C-H Activation/Functionalization | Direct formation of a C-C or C-O bond by activating a C-H bond on the aromatic ring or an adjacent alkyl chain, often catalyzed by transition metals like palladium or rhodium. | Step-economic, avoids pre-functionalization of starting materials. |

| Carbene/Carbenoid Insertions | Intramolecular insertion of a carbene or carbenoid into a C-H bond of an ortho-alkyl group on a phenol ether. | Powerful method for forming the C2-C3 bond, often with high stereoselectivity. |

| Reduction of Benzofurans | Modern variations of Alexander's original approach, using catalytic hydrogenation or other selective reducing agents to saturate the furan ring of a pre-formed benzofuran. | Useful for accessing specific substitution patterns when the corresponding benzofuran is readily available. |

IV. Conclusion

The journey of the 2,3-dihydrobenzofuran core, from its first synthesis by the reduction of its aromatic precursor to its recognition as a widespread and vital component of natural products, mirrors the broader evolution of organic chemistry. The initial discoveries in the late 19th and early 20th centuries provided the fundamental knowledge that has enabled the development of the sophisticated synthetic methods and the extensive pharmacological investigations of today. For researchers in drug discovery and development, understanding this rich history provides a valuable context for the continued exploration and exploitation of this truly privileged scaffold.

References

- 1. Natural product - Wikipedia [en.wikipedia.org]

- 2. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CH105: Chapter 6 - A Brief History of Natural Products and Organic Chemistry - Chemistry [wou.edu]

- 4. A (Brief) History of the Chemistry of Natural Products [chem-is-you.blogspot.com]

- 5. researchgate.net [researchgate.net]

The Dihydrobenzofuran Moiety: A Privileged Scaffold in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran skeleton is a prominent structural motif found in a diverse array of natural products, imbuing them with a wide spectrum of potent biological activities. This heterocyclic core, consisting of a benzene ring fused to a dihydrofuran ring, serves as a versatile scaffold for evolutionary and synthetic diversification, leading to compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the pivotal role of the dihydrobenzofuran moiety in natural products, delving into its biosynthesis, biological activities, and the synthetic strategies employed to access these complex molecules.

Biological Activities of Dihydrobenzofuran-Containing Natural Products

Natural products featuring the dihydrobenzofuran core exhibit a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The specific biological function is often dictated by the nature and stereochemistry of the substituents adorning the core structure.

Anticancer Activity

A significant number of dihydrobenzofuran natural products have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, proliferation, and survival.

One of the most prominent classes of anticancer dihydrobenzofurans is the rocaglamides (also known as flavaglines), isolated from plants of the Aglaia genus.[1][2] Rocaglamides exhibit profound anticancer activity at nanomolar concentrations by inhibiting protein synthesis.[1] Their primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.[3] By clamping eIF4A onto specific mRNA sequences, rocaglamides stall the translation of key oncogenes.[1] This mechanism of action disrupts critical signaling cascades, including the Ras-CRaf-MEK-ERK pathway.[4]

Pterocarpans , another major group of isoflavonoids containing a dihydrobenzofuran-like core, have also been investigated for their anticancer properties.[5]

The following table summarizes the cytotoxic activities of selected dihydrobenzofuran natural products against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Rocaglamide | Various | 0.001 - 0.2 | [2] |

| Silvestrol | BJAB lymphoma | ~0.0015 (72h) | [6] |

| Didesmethylrocaglamide | P388 cells | 0.006 ng/mL | [7] |

| Methyl Rocaglate Derivative (48) | Xenografted human colon cancer | - | [2] |

| Fluorinated Dihydrobenzofuran 1 | HCT116 | 19.5 | [6] |

| Fluorinated Dihydrobenzofuran 2 | HCT116 | 24.8 | [6] |

| Benzofuran-2-yl Derivative 32 | A2780 (ovarian) | 12 | [8] |

| Benzofuran-2-yl Derivative 33 | A2780 (ovarian) | 11 | [8] |

| Dihydrobenzofuran-2-carboxylic acid Derivative 35 | ACHN, HCT15, MM231, NUGC-3, PC-3 | 2.20 - 5.86 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several dihydrobenzofuran natural products have been shown to possess significant anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

The NF-κB signaling pathway is a central regulator of the inflammatory response. Some dihydrobenzofuran derivatives have been found to inhibit the activation of this pathway, potentially by targeting the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[9][11][12][13][14]

The MAPK signaling cascades (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. Certain rocaglamides have been shown to induce apoptosis through the activation of p38 and JNK, while inhibiting the pro-proliferative Ras-CRaf-MEK-ERK pathway.[4]

Quantitative data on the anti-inflammatory activity of selected dihydrobenzofuran derivatives are presented below.

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Fluorinated Dihydrobenzofuran 2 | NO production in RAW 264.7 cells | - | [6] |

| Fluorinated Dihydrobenzofuran 3 | NO production in RAW 264.7 cells | - | [6] |

| Fluorinated Dihydrobenzofuran 8 | NO production in RAW 264.7 cells | - | [6] |

| Benzofuran Derivative 1 | NO production in RAW 264.7 cells | 17.31 | [15] |

| Benzofuran Derivative 3 | NO production in RAW 264.7 cells | 16.5 | [15] |

| Benzofuran Derivative 38 | NO production | 5.28 | [8] |

| Fluorinated Dihydrobenzofuran 2 | PGE2 formation in macrophages | 1.92 | [16] |

| Fluorinated Dihydrobenzofuran 3 | PGE2 formation in macrophages | 1.48 | [16] |

| Fluorinated Dihydrobenzofuran 8 | PGE2 formation in macrophages | 20.52 | [16] |

| Fluorinated Dihydrobenzofuran 2 | IL-6 production in macrophages | 1.23 - 9.04 | [16] |

| Fluorinated Dihydrobenzofuran 3 | IL-6 production in macrophages | 1.23 - 9.04 | [16] |

| Fluorinated Dihydrobenzofuran 8 | IL-6 production in macrophages | 1.23 - 9.04 | [16] |

Antioxidant Activity

Many dihydrobenzofuran natural products exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). This property is often attributed to the presence of phenolic hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to quench free radicals.

The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For instance, crude extracts of pterocarpans from Phaseolus vulgaris have demonstrated high antioxidant activity in the DPPH assay.[1]

| Compound/Extract | Assay | EC50 / Activity | Reference(s) |

| Pterocarpan pod extract (acetone) | DPPH | EC50 = 0.14 g dm/g DPPH | [1] |

| Pterocarpan pod extract (ethanol) | DPPH | EC50 = 0.20 g dm/g DPPH | [1] |

| Pterocarpan seed extract (acetone) | DPPH | EC50 = 0.26 g dm/g DPPH | [1] |

| Pterocarpan seed extract (ethanol) | DPPH | EC50 = 0.37 g dm/g DPPH | [1] |

Antimicrobial Activity

The dihydrobenzofuran scaffold is also present in natural products with notable antimicrobial activity against a range of bacteria and fungi. The specific substitutions on the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.

For example, certain benzofuran derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[17]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [15] |

| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 | [15] |

| Benzofuran Derivative 1 | Escherichia coli | 25 | [15] |

| Benzofuran Derivative 2 | Staphylococcus aureus | 25 | [15] |

| Benzofuran Derivative 5 | Penicillium italicum | 12.5 | [15] |

| Benzofuran Derivative 5 | Colletotrichum musae | 12.5 | [15] |

| Benzofuran Derivative 6 | Penicillium italicum | 12.5 | [15] |

| Benzofuran Derivative 6 | Colletotrichum musae | 12.5 - 25 | [15] |

| 6-hydroxybenzofuran derivative 15 | Various bacteria | 0.78 - 3.12 | [17] |

| 6-hydroxybenzofuran derivative 16 | Various bacteria | 0.78 - 3.12 | [17] |

| 2-salicyloylbenzofuran derivative 51 | Gram-(+) bacteria | 0.06 - 0.12 mM | [8] |

Biosynthesis of Dihydrobenzofuran Natural Products

The biosynthesis of the dihydrobenzofuran core in natural products is diverse and often involves complex enzymatic cascades. Two well-studied examples are the biosynthesis of pterocarpans and the postulated pathway for rocaglamides.

Pterocarpan Biosynthesis

Pterocarpans are synthesized via the isoflavonoid pathway, which is an extension of the general phenylpropanoid pathway.[5] The key step in forming the characteristic tetracyclic pterocarpan skeleton is a stereospecific cyclization reaction. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to form an isoflavone precursor. This is followed by a series of reductions and hydroxylations, culminating in the crucial ring-closure step catalyzed by pterocarpan synthase (PTS), an enzyme that has been identified as a dirigent domain-containing protein with isoflavanol dehydratase activity.[18][19] This final step establishes the stereochemistry of the pterocarpan core.

Caption: Simplified biosynthetic pathway of pterocarpans.

Postulated Biosynthesis of Rocaglamides

The biosynthesis of rocaglamides has not been fully elucidated at the enzymatic level, but a plausible pathway has been proposed based on biomimetic synthesis studies.[1] The proposed pathway starts from two precursors: a 3-hydroxyflavone derivative and a cinnamic acid amide derivative. The key step is believed to be a [3+2] cycloaddition reaction between these two precursors to form the characteristic cyclopenta[b]benzofuran core of rocaglamides.[1][2]

Caption: Postulated biosynthetic pathway of rocaglamides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of dihydrobenzofuran natural products.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Dihydrobenzofuran natural product (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

96-well plates or cuvettes

-

Dihydrobenzofuran natural product (dissolved in a suitable solvent, e.g., methanol or ethanol)

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the dihydrobenzofuran compound and the positive control in the appropriate solvent.

-

Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample or standard solution with a specific volume of the DPPH solution. A typical ratio is 1:1.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 3: General Procedure for the Synthesis of Dihydrobenzofuran Neolignans via Oxidative Coupling

This protocol outlines a general method for the synthesis of dihydrobenzofuran neolignans from phenylpropanoid precursors.

Materials:

-

Phenylpropanoid precursor (e.g., methyl p-coumarate)

-

Oxidizing agent (e.g., silver(I) oxide, Ag₂O)

-

Anhydrous solvent (e.g., a mixture of benzene and acetone, or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the phenylpropanoid precursor in the anhydrous solvent.

-

Addition of Oxidant: Add the oxidizing agent (e.g., 0.5-1.0 equivalents of Ag₂O) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the solid oxidant. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dihydrobenzofuran neolignan.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of dihydrobenzofuran neolignans.

Signaling Pathway Diagrams

The following diagrams illustrate the interaction of dihydrobenzofuran natural products with key cellular signaling pathways.

Rocaglamide Inhibition of the MAPK/ERK Pathway

Rocaglamides inhibit protein synthesis by targeting eIF4A, which in turn can suppress the translation of proteins involved in the MAPK/ERK signaling pathway, such as c-Raf. This leads to a downstream inhibition of cell proliferation.

Caption: Rocaglamide-mediated inhibition of the MAPK/ERK pathway.

Dihydrobenzofuran Modulation of the NF-κB Pathway

Certain dihydrobenzofuran derivatives are proposed to inhibit the NF-κB pathway by targeting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of NF-κB inhibition by dihydrobenzofurans.

Conclusion

The dihydrobenzofuran moiety represents a privileged scaffold in the realm of natural products, providing a foundation for a vast array of compounds with potent and diverse biological activities. The insights into their biosynthesis, mechanisms of action, and synthetic accessibility continue to drive research in drug discovery and development. The information presented in this technical guide serves as a comprehensive resource for scientists working to unlock the full therapeutic potential of this remarkable class of natural products. Further exploration into the structure-activity relationships, optimization of synthetic routes, and detailed elucidation of their molecular targets will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of (±)-Bisabosqual A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

- 13. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Total synthesis of (±)-bisabosqual A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide on the Bioactivity of the 2,3-Dihydrobenzofuran Core for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities underscores its importance as a foundational template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse bioactivities associated with the 2,3-dihydrobenzofuran scaffold, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Diverse Bioactivities of the 2,3-Dihydrobenzofuran Scaffold

The unique structural features of the 2,3-dihydrobenzofuran ring system, including its conformational flexibility and potential for diverse substitutions, allow for its interaction with a multitude of biological targets. This has led to the discovery of derivatives with a broad spectrum of pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2,3-dihydrobenzofuran derivatives against various human cancer cell lines.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways implicated in tumorigenesis.

Table 1: Anticancer Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Bioactivity (IC₅₀/GI₅₀ in µM) | Reference(s) |

| Fluorinated dihydrobenzofuran 1 | HCT116 (colorectal) | 19.5 | [4] |

| Fluorinated dihydrobenzofuran 2 | HCT116 (colorectal) | 24.8 | [4] |

| Benzofuran-isatin conjugate 5a | SW-620 (colorectal) | 8.7 | [5] |

| Benzofuran-isatin conjugate 5a | HT-29 (colorectal) | 9.4 | [5] |

| Benzofuran-isatin conjugate 5d | SW-620 (colorectal) | 6.5 | [5] |

| Benzofuran-isatin conjugate 5d | HT-29 (colorectal) | 9.8 | [5] |

| Benzofuran derivative 9h | Panc-1 (pancreatic) | 40.91 (nM) | [6] |

| Benzofuran derivative 11d | Panc-1 (pancreatic) | 41.70 (nM) | [6] |

| Benzofuran derivative 11e | Panc-1 (pancreatic) | 46.88 (nM) | [6] |

| Benzofuran derivative 13c | Panc-1 (pancreatic) | 52.63 (nM) | [6] |

Anti-Inflammatory Activity

The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives are well-documented, with many compounds demonstrating significant inhibition of key inflammatory mediators.[4][7] Their mechanism of action often involves the suppression of pro-inflammatory signaling pathways such as NF-κB.

Table 2: Anti-Inflammatory Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound/Derivative | Target/Assay | Bioactivity (IC₅₀ in µM) | Reference(s) |

| Fluorinated benzofuran 1 | NO release (LPS-stimulated RAW 264.7) | 17.3 | [8] |

| Fluorinated benzofuran 4 | NO release (LPS-stimulated RAW 264.7) | 16.5 | [8] |

| Fluorinated dihydrobenzofuran 2 | IL-6 release | 1.23 | [4] |

| Fluorinated dihydrobenzofuran 2 | CCL2 release | 1.52 | [4] |

| Fluorinated dihydrobenzofuran 2 | Nitric Oxide (NO) production | 2.42 | [4] |

| Fluorinated dihydrobenzofuran 2 | Prostaglandin E₂ (PGE₂) release | 1.91 | [4] |

| Fluorinated dihydrobenzofuran 3 | IL-6 release | 5.21 | [4] |

| Fluorinated dihydrobenzofuran 3 | CCL2 release | 1.5 | [4] |

| Fluorinated dihydrobenzofuran 3 | Nitric Oxide (NO) production | 5.23 | [4] |

| Fluorinated dihydrobenzofuran 3 | Prostaglandin E₂ (PGE₂) release | 1.48 | [4] |

| Piperazine/benzofuran hybrid 5d | NO generation | 52.23 | [9] |

Neuroprotective Activity

The 2,3-dihydrobenzofuran scaffold has shown considerable promise in the development of agents for neurodegenerative diseases, particularly Alzheimer's disease.[1][10][11] Derivatives have been found to exhibit neuroprotective effects through various mechanisms, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the modulation of pathways associated with neuronal survival.

Table 3: Neuroprotective Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound/Derivative | Target/Assay | Bioactivity (IC₅₀ in µM) | Reference(s) |

| Hydroxylated 2-phenylbenzofuran 15 | Butyrylcholinesterase (BChE) | 6.23 | [11] |

| Hydroxylated 2-phenylbenzofuran 17 | Butyrylcholinesterase (BChE) | 3.57 | [11] |

| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Acetylcholinesterase (AChE) | Activity reverted STZ-induced increase | [10] |

Antioxidant Activity

Many 2,3-dihydrobenzofuran derivatives possess potent antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in a range of pathologies.[12][13][14][15][16] Their antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound/Derivative | Assay | Bioactivity (IC₅₀ in µM or rIC₅₀) | Reference(s) |

| Hydroxylated 2-phenylbenzofuran 15 | DPPH | EC₅₀ = 14.9 | [11] |

| Hydroxylated 2-phenylbenzofuran 17 | DPPH | EC₅₀ = 16.7 | [11] |

| Benzofuran-2-one 9 | DPPH (in Methanol) | rIC₅₀ = 0.31 | [12] |

| Benzofuran-2-one 15 | DPPH (in Methanol) | rIC₅₀ = 0.22 | [12] |

| Benzofuran-2-one 18 | DPPH (in Methanol) | rIC₅₀ = 0.24 | [12] |

| Benzofuran-2-one 20 | DPPH (in Methanol) | rIC₅₀ = 0.18 | [12] |

| Benzofuran-2-one 20 | DPPH (in Acetonitrile) | rIC₅₀ = 0.17 | [12] |

Antimicrobial Activity

The 2,3-dihydrobenzofuran scaffold has also been explored for its antimicrobial potential, with some derivatives showing activity against various bacterial and fungal strains.[17][18][19]

Table 5: Antimicrobial Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound/Derivative | Microorganism(s) | Bioactivity (MIC in µg/mL) | Reference(s) |

| Benzofuran-triazine 8e | Bacillus subtilis | 32 | [19] |

| Benzofuran-triazine 8e | Staphylococcus aureus | 32 | [19] |

| Benzofuran-triazine 8e | Salmonella enteritidis | 125 | [19] |

| Benzofuran-triazine 8e | Escherichia coli | 125 | [19] |

Key Signaling Pathways Modulated by 2,3-Dihydrobenzofuran Derivatives

The diverse biological activities of 2,3-dihydrobenzofuran derivatives can be attributed to their ability to modulate critical intracellular signaling pathways. Two of the most significant pathways impacted by these compounds are the NF-κB and mTOR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[9][20] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Certain 2,3-dihydrobenzofuran derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[2]

Caption: Inhibition of the NF-κB Signaling Pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[21][22] Its aberrant activation is a hallmark of many cancers. Benzofuran and 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of the mTOR pathway, often by targeting key kinases within the PI3K/Akt/mTOR cascade.[23][24][25][26][27][28]

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the bioactivity of 2,3-dihydrobenzofuran derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the 2,3-dihydrobenzofuran derivative and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Remove the TCA and wash the wells multiple times with water to remove unbound dye. Air dry the plates.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader. The absorbance is proportional to the cellular protein content.

Caption: Sulforhodamine B (SRB) Assay Workflow.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagent Preparation: Prepare a stock solution of the 2,3-dihydrobenzofuran derivative and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add the compound solution at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Caption: DPPH Radical Scavenging Assay Workflow.

Acetylcholinesterase (AChE) Inhibition Assay for Neuroprotective Activity

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

-

Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, pre-incubate the AChE enzyme with the 2,3-dihydrobenzofuran derivative at various concentrations.

-

Substrate Addition: Initiate the reaction by adding ATCI and DTNB to the wells.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Calculation: Determine the percentage of inhibition and the IC₅₀ value for the compound.

Caption: Acetylcholinesterase (AChE) Inhibition Assay Workflow.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a highly versatile and valuable core structure in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. The ability of these compounds to modulate key signaling pathways such as NF-κB and mTOR highlights their therapeutic potential for a variety of complex diseases. This technical guide provides a foundational understanding of the bioactivity of the 2,3-dihydrobenzofuran scaffold and offers practical experimental protocols to aid researchers in the continued exploration and development of novel drug candidates based on this privileged motif. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for new and effective therapies.

References

- 1. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. article.scholarena.com [article.scholarena.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of PI3K/Akt/mTOR signaling by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,3-Dihydrobenzofuran-6-yl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for (2,3-Dihydrobenzofuran-6-yl)methanol (CAS RN: 1083168-69-7). The information herein is intended to support laboratory and manufacturing operations by outlining the known hazards, proper handling techniques, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1][2][3] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 1083168-69-7 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 291.3 ± 9.0 °C (Predicted) | [2] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed. While specific toxicity data for this compound is limited, a safety data sheet for the related compound 2,3-Dihydrobenzofuran-6-ol indicates potential for skin irritation, serious eye irritation, and respiratory tract irritation.[4]

GHS Hazard Classification:

| Classification | Code | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | GHS07 | Warning |

Data sourced from Sigma-Aldrich safety information.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific laboratory or manufacturing procedure. The following table provides general PPE recommendations.

| Protection Type | Recommended Equipment | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is a risk. | [4][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. | [4][5][6][7] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dusts are generated, a NIOSH-approved particulate respirator may be necessary. | [5] |

3.2. Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[4][5] A chemical fume hood is recommended for procedures that may generate dust or aerosols.

3.3. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][5] Recommended storage temperature is between 2-8°C.[2][3]

Experimental Protocols: Spill and Exposure Response

The following protocols are based on general best practices for handling chemicals with similar hazard profiles.

4.1. Accidental Release Measures

In the event of a spill:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if dust is present.

-

Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

-

Collect the spilled material and contaminated absorbent into a sealed container for proper disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4.2. First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [4][5] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [5] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.[4]

Toxicological Information

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential for acute oral toxicity and likely irritation to the skin, eyes, and respiratory system. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for maintaining a safe working environment. A thorough risk assessment should always precede any new or modified procedure involving this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound CAS#: 1083168-69-7 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. methanol.org [methanol.org]

- 7. corporate.dow.com [corporate.dow.com]

- 8. gov.uk [gov.uk]

- 9. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol via Lithium Aluminum Hydride Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol through the reduction of a suitable carboxylic acid derivative, such as methyl 2,3-dihydrobenzofuran-6-carboxylate, using lithium aluminum hydride (LAH).

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various biologically active molecules. The reduction of an ester or carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH4) is a potent and versatile reducing agent capable of efficiently reducing a wide range of functional groups, including esters and carboxylic acids, to their corresponding alcohols.[1][2][3][4] This protocol outlines the procedure for this specific transformation, emphasizing safe handling of LAH and proper work-up techniques to ensure a high yield and purity of the desired product.

Reaction Scheme

The overall transformation involves the reduction of the carboxylate group at the 6-position of the 2,3-dihydrobenzofuran ring to a hydroxymethyl group.

Quantitative Data Summary

While a specific literature-reported yield for the synthesis of this compound via LAH reduction of its corresponding ester was not found during the search, typical yields for LAH reduction of aromatic esters to primary alcohols are generally high, often exceeding 80-90% under optimized conditions. The following table provides a general expectation for this type of reaction.

| Parameter | Value | Reference |

| Starting Material | Methyl 2,3-dihydrobenzofuran-6-carboxylate | N/A |

| Product | This compound | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | [1][2][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5][6] |

| Reaction Temperature | 0 °C to room temperature | [5] |

| Expected Yield | >85% | General expectation for similar reductions |

| Purity | High (after purification) | N/A |

Experimental Protocol

This protocol is a representative procedure based on established methods for LAH reductions of esters.[1][5]

Materials:

-

Methyl 2,3-dihydrobenzofuran-6-carboxylate

-

Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (anhydrous)

-

Water (deionized)

-

15% (w/v) Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Celite®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar.

-

If using LAH powder, carefully weigh the desired amount (typically 1.5-2.0 equivalents relative to the ester) and add it to the flask.

-

Add anhydrous THF to the flask to create a suspension of LAH.

-

If using a 1M LAH solution in THF, add the required volume to the flask.

-

Cool the LAH suspension to 0 °C using an ice bath.

-

-

Addition of the Ester:

-

Dissolve the methyl 2,3-dihydrobenzofuran-6-carboxylate in anhydrous THF in a separate flask.

-

Transfer the ester solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 1-2 hours at room temperature, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up (Fieser Method): [5]

-

Cool the reaction mixture back down to 0 °C with an ice bath.

-

CAUTION: The following additions are highly exothermic and will generate hydrogen gas. Perform these steps slowly and carefully in a well-ventilated fume hood.

-